3-Methylcyclobutane-1-carbonyl chloride

Description

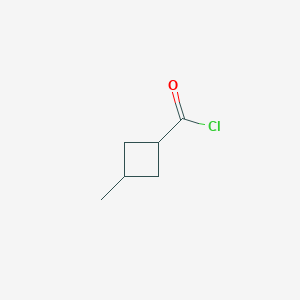

3-Methylcyclobutane-1-carbonyl chloride is an organochlorine compound featuring a cyclobutane ring substituted with a methyl group at the 3-position and a reactive carbonyl chloride group at the 1-position. Acyl chlorides, such as this compound, are highly reactive intermediates widely used in organic synthesis for forming amides, esters, and other derivatives via nucleophilic substitution . The cyclobutane ring introduces steric strain, which may influence reactivity and stability compared to larger cyclic or acyclic analogs.

Properties

Molecular Formula |

C6H9ClO |

|---|---|

Molecular Weight |

132.59 g/mol |

IUPAC Name |

3-methylcyclobutane-1-carbonyl chloride |

InChI |

InChI=1S/C6H9ClO/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3 |

InChI Key |

FRJQIJBBUSLDRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclobutane-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride:

3-Methylcyclobutanecarboxylic acid+SOCl2→3-Methylcyclobutane-1-carbonyl chloride+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylcyclobutanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of acyl chlorides to alcohols.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Alcohols: Formed by reduction.

Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3-Methylcyclobutane-1-carbonyl chloride has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methylcyclobutane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, such as amines and alcohols, through the formation of covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride (–2)

- Structure: Cyclobutane ring with a methyl ester and methylamino group.

- Reactivity: The ester group is less reactive than acyl chlorides, requiring stronger nucleophiles or basic conditions for hydrolysis or aminolysis. The hydrochloride salt enhances solubility in polar solvents.

- Synthesis : Prepared via alkylation of a cyclobutane carboxylic acid derivative using sodium hydride and methyl iodide, followed by purification via silica gel chromatography .

3-Methylcyclobutane-1-carbonyl Chloride (Hypothetical Comparison)

- Structure : Cyclobutane with methyl and carbonyl chloride groups.

- Reactivity : Acyl chlorides undergo rapid reactions with nucleophiles (e.g., amines, alcohols) without requiring catalysts. The steric hindrance from the methyl group may slow reactions compared to unsubstituted cyclobutane carbonyl chlorides.

- Synthesis : Likely synthesized via treatment of 3-methylcyclobutane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, analogous to standard acyl chloride preparation methods.

Table 1: Reactivity Comparison

| Compound | Functional Group | Reactivity with Amines | Stability in Water |

|---|---|---|---|

| Methyl 1-(methylamino)cyclobutanecarboxylate | Ester | Moderate (requires base) | Stable |

| This compound | Acyl chloride | High (spontaneous) | Hydrolyzes rapidly |

Key Differences :

- Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride (): Utilizes sodium hydride for deprotonation and methyl iodide for alkylation. Purified via silica gel chromatography (non-polar solvents) .

- This compound :

- Expected to require anhydrous conditions and reagents like SOCl₂.

- Purification likely involves distillation or low-temperature crystallization due to moisture sensitivity.

Spectral and Physical Properties

- Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride (): ¹H-NMR: Peaks at δ 2.56–2.31 (m, 7H) for cyclobutane protons and methylamino groups . Solubility: High in polar solvents (e.g., DMSO, water) due to ionic character.

- This compound :

- Expected ¹H-NMR : Downfield-shifted carbonyl proton (δ ~9–10) and distinct cyclobutane splitting patterns.

- Solubility : Likely soluble in dichloromethane or THF but hydrolyzes in protic solvents.

Biological Activity

3-Methylcyclobutane-1-carbonyl chloride (C6H9ClO) is an organic compound characterized by a cyclobutane ring with a carbonyl chloride functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties, which influence its reactivity and potential biological activity.

This compound has the following chemical properties:

- Molecular Formula : C6H9ClO

- Molecular Weight : 148.59 g/mol

- Appearance : Colorless liquid

- Boiling Point : Not specified in the sources but typically low due to its molecular structure.

The biological activity of this compound is largely attributed to its ability to act as an electrophile in various chemical reactions. The carbonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the formation of biologically relevant compounds. This electrophilic nature allows it to interact with nucleophiles such as amines and alcohols, potentially leading to the formation of bioactive molecules.

Interaction with Biological Systems

Research indicates that this compound may exhibit significant interaction with biological systems. Studies focusing on its reactivity have shown that it can undergo transformations that yield compounds with potential therapeutic applications. For instance, it has been used as an intermediate in the synthesis of various pharmaceuticals, emphasizing its relevance in medicinal chemistry .

Case Studies

- Synthesis of Bioactive Compounds : In a study involving the synthesis of cyclobutane derivatives, this compound was utilized as a precursor for generating compounds that demonstrated antimicrobial activity. The structural modifications made from this compound led to derivatives that were tested against various bacterial strains .

- Toxicological Assessment : A toxicological evaluation indicated that while this compound is reactive, its toxicity profile remains under investigation. Preliminary studies suggest low acute toxicity; however, further research is required to fully understand its safety parameters .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C6H9ClO | Electrophilic, potential for nucleophilic reactions |

| Cyclobutanecarbonyl chloride | C5H7ClO | Similar structure, lacks methyl substituent |

| 3-Cyclohexylcarbonyl chloride | C8H11ClO | Larger cycloalkane, different steric properties |

The table above highlights the structural similarities and differences between this compound and related compounds. The unique combination of the cyclobutane ring and carbonyl chloride functional group contributes to its distinct reactivity and potential applications in organic synthesis and medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.